molecular formula C20H21NO4S B2452834 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide CAS No. 852438-43-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide

Cat. No. B2452834
M. Wt: 371.45
InChI Key: AWOAPJPGEHWIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'DMT-T', and it has been found to have a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

1. Neurokinin Receptor Antagonism

  • Research on spiro-substituted piperidines, including compounds similar to the one , has led to the discovery of novel neurokinin receptor antagonists with potential therapeutic applications in treating various disorders. These compounds have shown high affinity and balanced antagonistic activities against NK1 and NK2 receptors, which are significant in the field of neurology and pharmacology (Kubota et al., 1998).

2. Potential in Cancer Treatment

  • Compounds such as AZD4877, which shares structural similarities with N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide, have been identified as inhibitors of kinesin spindle protein (KSP). This makes them promising candidates for cancer treatment due to their ability to arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

3. Antiviral Research

  • Novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, structurally related to the given compound, have been synthesized and evaluated for anti-HIV-1 activities. Some of these compounds have shown significant potency against HIV-1, indicating their potential use in antiviral therapy (Aslam et al., 2014).

4. Psychotropic and Neurotropic Profiling

  • Research on compounds like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which are analogous in structure, reveals their psycho- and neurotropic properties. These compounds have shown specific sedative effects and anti-amnesic activity, making them candidates for further research in psychoactive compound development (Podolsky et al., 2017).

5. Synthesis and Characterization Studies

  • Studies involving the synthesis, characterization, and labeling of compounds structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide provide insights into their chemical properties and potential therapeutic uses. These studies are crucial for understanding the compound's behavior and stability under various conditions (Hong et al., 2015).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-25-19-10-8-17(9-11-19)21(18-12-13-26(23,24)14-18)20(22)16-6-4-15(2)5-7-16/h4-13,18H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOAPJPGEHWIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.